3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
Description
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride (CAS: 2199182-62-0) is a fluorinated amino acid derivative with the molecular formula C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, which confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is utilized in pharmaceutical and agrochemical research, particularly in designing enzyme inhibitors or receptor-targeted agents due to its electronic and steric properties .
Properties
Molecular Formula |
C10H11ClF3NO2 |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)8(5-14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
InChI Key |
SXPXNQHCUYWVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Mixed Anhydride and Reduction (Patent WO2010128388A2)
This method focuses on the preparation of trifluoromethyl-substituted propenal intermediates, which can be further transformed into the target amino acid hydrochloride.
- Starting material: 3-(trifluoromethyl)cinnamic acid.
- Mixed anhydride formation: React 3-(trifluoromethyl)cinnamic acid with alkyl chloroformate in the presence of a suitable base (e.g., triethylamine, isopropylethylamine, 4-(dimethylamino)pyridine, or potassium carbonate) and solvent (toluene preferred) at -35 °C to 35 °C.
- Reduction: The mixed anhydride is reduced with aqueous sodium borohydride in tetrahydrofuran at 0–5 °C to yield 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol.
- Amination: The aldehyde intermediate is reacted with (R)-1-(1-naphthyl)ethylamine and titanium isopropoxide at 10–15 °C, followed by hydrogenation with 5% palladium on carbon at 0–5 °C to yield the amino acid derivative.
- Purification: The reaction mixture is filtered to remove salts and catalyst, and the product is isolated.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mixed anhydride formation | 3-(trifluoromethyl)cinnamic acid, alkyl chloroformate, base, toluene, -35 to 35 °C | Not specified | Dropwise addition of alkyl chloroformate at -20 to 5 °C |
| Reduction | Aqueous NaBH4, THF, 0–5 °C | 74 | Produces 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol |
| Amination | (R)-1-(1-naphthyl)ethylamine, titanium isopropoxide, 10–15 °C, then hydrogenation | Not specified | Hydrogenation at 1 Kg/cm² with Pd/C catalyst |
This method is advantageous for its cost-effectiveness and relatively mild conditions, enabling stereoselective synthesis of the amino acid intermediate.
Asymmetric Synthesis Using Fluorinated Aromatic Amino Acid Precursors
Recent advances in asymmetric synthesis have enabled the preparation of fluorinated aromatic amino acids, including trifluoromethyl-substituted derivatives, through multi-step sequences involving protection, deprotection, and functional group transformations.
- Starting from protected amino acid derivatives, acid hydrolysis with aqueous hydrochloric acid at elevated temperatures (e.g., 60 °C) is used to remove protecting groups.
- The resulting amino acid is purified by precipitation and extraction.
- Chelating agents such as EDTA disodium salt are employed to remove metal impurities.
- Final functionalization steps include Fmoc (9-fluorenylmethoxycarbonyl) protection for further synthetic applications.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid hydrolysis | 3 M HCl, 60 °C, 2 h | Not specified | Removal of protecting groups |
| Purification | Filtration, washing with water | Not specified | Precipitation of ligand |
| Chelation | EDTA-Na2, room temperature, 2 h | Not specified | Removal of metal ions |
| Protection | Fmoc-OSu in acetone, room temperature, 17 h | Not specified | Fmoc protection for amino group |
This approach allows for the synthesis of various fluorinated phenylalanine derivatives, including 3-amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, with control over stereochemistry and purity.
Alternative Routes via β-Amino-α-Trifluoromethyl Alcohols
Another synthetic strategy involves the preparation of β-amino-α-trifluoromethyl alcohol intermediates, which can be converted into the target amino acid.
- Cyanohydrin intermediates derived from trifluoromethyl ketones are reduced (e.g., with lithium aluminum hydride) to β-amino alcohols.
- Amination reactions with ammonia or amines under mild conditions yield β-amino-α,α-bis(trifluoromethyl)ethanols.
- These intermediates can be further functionalized to amino acids.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyanohydrin formation | TMS-CN treatment of trifluoromethyl ketones | Not specified | Formation of cyanohydrin intermediates |
| Reduction | LiAlH4 in ether | Not specified | Conversion to β-amino alcohols |
| Amination | Ammonia or ammonium hydroxide, ambient temperature | 66–83 | Formation of β-amino-α,α-bis(trifluoromethyl)ethanols |
This route provides access to fluorinated amino alcohols which can be converted into amino acids, offering an alternative synthetic pathway.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mixed Anhydride and Reduction (Patent) | 3-(trifluoromethyl)cinnamic acid | Alkyl chloroformate, NaBH4, Ti(OiPr)4, Pd/C | Cost-effective, stereoselective | Requires low temperature control |
| Asymmetric Synthesis with Fmoc Protection | Protected fluorinated amino acid precursors | HCl hydrolysis, EDTA, Fmoc-OSu | High stereocontrol, versatile | Multi-step, longer reaction time |
| β-Amino-α-Trifluoromethyl Alcohol Route | Trifluoromethyl ketones | TMS-CN, LiAlH4, ammonia | Alternative pathway, good yields | Intermediate steps needed |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylpropanoic acids.
Scientific Research Applications
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2.1.1 Trifluoromethyl vs. Trifluoromethoxy Groups
- However, the increased molecular weight may reduce solubility compared to the target compound .
2.1.2 Trifluoromethyl vs. Halogen Substitutions
- (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS: 132732-79-7) Molecular Formula: C₉H₁₁ClFNO₃ Molecular Weight: 235.64 g/mol The hydroxyl (-OH) and fluorine (-F) substituents introduce hydrogen-bonding capacity but reduce lipophilicity. This compound is less stable under acidic conditions compared to the trifluoromethyl-containing target .
Functional Group Modifications
2.2.1 Carboxylic Acid vs. Ester Derivatives
- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8) Molecular Formula: C₁₀H₁₃ClFNO₂ Molecular Weight: 233.67 g/mol The methyl ester group improves membrane permeability but requires enzymatic hydrolysis (e.g., esterases) for activation. This contrasts with the target compound’s carboxylic acid, which may exhibit immediate bioavailability but poorer absorption .
2.2.3 Chain Length and Stereochemistry
- The (R)-configuration may enhance binding affinity in chiral environments compared to the target compound’s unspecified stereochemistry .
Positional Isomerism
Tabulated Comparison of Key Properties
Biological Activity
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride (CAS No. 2199182-62-0) is a compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the biological properties of compounds, making them more effective as drugs. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : CHClFNO
Molecular Weight : 269.65 g/mol
Structure : The compound features an amino group and a trifluoromethyl-substituted phenyl ring, which are critical for its biological activity.
Biological Activity Overview
-
Pharmacological Effects :
- The trifluoromethyl group has been associated with increased potency against various biological targets, such as receptors and enzymes involved in neurotransmission and metabolic processes .
- Compounds containing the trifluoromethyl group have shown enhanced inhibition of serotonin uptake, which is crucial for developing antidepressants and anxiolytics .
-
Structure-Activity Relationships (SAR) :
- Studies suggest that the position of the trifluoromethyl group significantly influences the compound's potency. For instance, placing the trifluoromethyl group in the para position enhances inhibitory activity on serotonin transporters compared to non-fluorinated analogs .
- The presence of an amino group adjacent to the aromatic ring also contributes to increased binding affinity to target proteins.
Case Study 1: Antidepressant Activity
In a study evaluating various trifluoromethyl-containing compounds for antidepressant properties, 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride exhibited significant inhibition of serotonin reuptake in vitro. The compound was compared with established antidepressants such as fluoxetine, showing comparable efficacy at certain concentrations.
Case Study 2: Antimicrobial Properties
Research into antimicrobial activities revealed that derivatives of amino acids with trifluoromethyl substitutions demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was tested against strains like E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 269.65 g/mol |
| Pharmacological Category | Antidepressant, Antimicrobial |
| Inhibition Concentration (IC50) | Varies by target (see case studies) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, and what key reaction conditions should be considered?
- Methodological Answer : Synthesis typically involves multi-step strategies, including amino group protection (e.g., tert-butyl esters) and subsequent deprotection . Esterification of the carboxylic acid group with methanol or tert-butanol is critical for intermediate stability, followed by acid hydrolysis to yield the final hydrochloride salt . Key conditions include pH control (<4 during hydrolysis to prevent racemization) and anhydrous environments for coupling reactions. Microwave-assisted synthesis has been reported to reduce reaction times by 30–40% while maintaining stereochemical integrity .
Q. How do the structural features of this compound influence its physicochemical properties and receptor interactions?
- Methodological Answer : The para-trifluoromethyl group enhances lipophilicity (logP increased by ~1.2 compared to non-fluorinated analogs), improving membrane permeability and metabolic stability . The zwitterionic nature (amino and carboxylic acid groups) affects solubility: pH-dependent solubility peaks at pH 6.5–7.2. Radioligand displacement assays show a 2–3 fold increase in GABA_A receptor binding affinity compared to chlorophenyl analogs due to enhanced hydrophobic interactions .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Use HPLC with UV detection (254 nm) for purity assessment (>98% purity threshold) and LC-MS (ESI+) to confirm the molecular ion peak [M+H]+ at m/z 278.1 . ¹H/¹⁹F NMR spectroscopy resolves stereochemistry and substituent positioning (e.g., distinguishing para-CF₃ from meta isomers) . X-ray crystallography is recommended for absolute configuration determination .
Advanced Research Questions
Q. How can researchers optimize yield and selectivity when synthesizing this compound amid competing side reactions?
- Methodological Answer : Optimize stoichiometry (1.2:1 molar ratio of coupling reagents like HATU/DIPEA) and temperature (50–80°C for amidation). Side reactions (e.g., trifluoromethyl decomposition) are minimized by avoiding strong bases (>pH 10) and using flow chemistry with immobilized lipases to achieve >90% enantiomeric excess . Recent protocols suggest tert-butyl protection reduces epimerization during hydrolysis .
Q. What experimental approaches resolve contradictions in reported receptor binding affinities of structural analogs?
- Methodological Answer : Orthogonal validation methods include:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to differentiate allosteric vs. orthosteric interactions .
- Comparative molecular field analysis (CoMFA) : Quantifies substituent effects using 3D-QSAR models of analog libraries .
- [³⁵S]GTPγS binding assays : Resolved conflicting μ-opioid receptor data by identifying Mg²⁺-dependent allosteric modulation .
Q. What mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?
- Methodological Answer :
- Isotope-edited FTIR spectroscopy : Maps hydrogen bonding between CF₃ and receptor pockets .
- Isothermal titration calorimetry (ITC) : Quantifies hydrophobic contributions (~40% of total binding energy) .
- Molecular dynamics simulations (≥100 ns trajectories) : Reveal stable π-π interactions with tyrosine residues in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
